

A Technical Guide to the Spectroscopic Data of 9-(Bromomethyl)anthracene

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Compound of Interest		
Compound Name:	9-(Bromomethyl)anthracene	
Cat. No.:	B1265701	Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for **9-(bromomethyl)anthracene**, a crucial intermediate in organic synthesis and material science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with experimental protocols and data visualizations to support researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of **9- (bromomethyl)anthracene** by providing detailed information about the hydrogen and carbon atoms within the molecule.

Proton (1H) NMR Spectroscopy

Proton NMR data provides insights into the chemical environment of the hydrogen atoms. The spectrum of **9-(bromomethyl)anthracene** is characterized by signals in the aromatic region corresponding to the anthracene core and a singlet in the aliphatic region for the bromomethyl group.

Table 1: ¹H NMR Spectroscopic Data for **9-(Bromomethyl)anthracene**



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
8.50	S	1H	Ar-H (10)
8.31	d	2H	Ar-H (1, 8)
8.04	d	2H	Ar-H (4, 5)
7.71 - 7.58	m	2H	Ar-H (2, 7)
7.55 - 7.45	m	2H	Ar-H (3, 6)
5.55	S	2H	-CH₂Br

Data obtained in

CDCl₃ at 250 MHz.[1]

A similar spectrum

was recorded at 400

MHz in CDCl₃.[2] A

predicted ¹H NMR

spectrum in CDCl₃ at

500MHz shows

comparable chemical

shifts.[3]

Carbon-13 (13C) NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **9-(Bromomethyl)anthracene**



Chemical Shift (δ) ppm	Assignment	
131.6	Quaternary C	
129.7	Quaternary C	
129.3	Aromatic CH	
129.2	Aromatic CH	
127.9	Aromatic CH	
126.8	Aromatic CH	
125.4	Aromatic CH	
123.5	Quaternary C	
27.0	-CH₂Br	
Data obtained in CDCl₃ at 63 MHz.[1]		

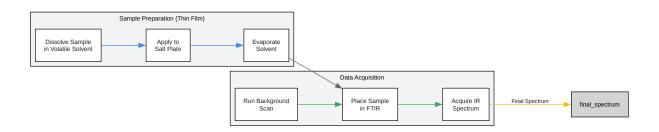
Experimental Protocol for NMR Spectroscopy

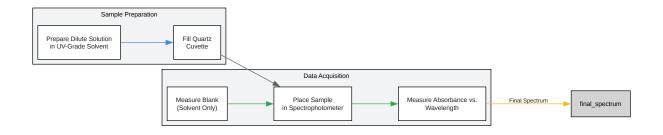
A general procedure for obtaining NMR spectra of **9-(bromomethyl)anthracene** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **9-(bromomethyl)anthracene** in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer, for instance, a 400 MHz instrument.
 [2] For ¹H NMR, the spectral window is typically -1 ppm to 9 ppm, and for ¹³C NMR, it is -10 ppm to 180 ppm.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.









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